6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It has a molecular weight of 207.16 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is 1S/C10H6FNO3/c11-5-1-2-7-6 (3-5)9 (10 (14)15)8 (13)4-12-7/h1-4,13H, (H,14,15) .Physical And Chemical Properties Analysis
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a powder .Scientific Research Applications
Synthesis and Antibacterial Activity
6-Fluoroquinolones, including derivatives of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid, have shown promise in antibacterial applications. A study by Sheu et al. (1998) highlighted the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their analogs, demonstrating notable antibacterial activities (Sheu et al., 1998). Ziegler et al. (1989) also synthesized a series of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, reporting in vitro antibacterial data against various bacteria (Ziegler et al., 1989).
Antioxidative or Prooxidative Effects
Liu et al. (2002) explored the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, synthesized from 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. Their research focused on the effects against free-radical-initiated hemolysis of erythrocytes (Liu et al., 2002).
Fluorescence Applications
Hirano et al. (2004) discovered a novel fluorophore, 6-Methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media. This compound, derived from the related 6-Fluoroquinolone family, was applied as a fluorescent labeling reagent (Hirano et al., 2004).
Synthesis and Spectroscopy Studies
Nycz and Małecki (2013) conducted synthesis, spectroscopy, and computational studies of selected hydroxyquinoline carboxylic acids and their fluoro-, thio-, and dithioanalogues. Their research included detailed characterizations of these compounds (Nycz & Małecki, 2013).
Photolabile Protecting Group for Carboxylic Acids
Fedoryak and Dore (2002) synthesized a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline, which demonstrated potential applications in biological messengers due to its photolability and solubility (Fedoryak & Dore, 2002).
Photoreactions in Basic Media
Cuquerella et al. (2004) studied the photoreaction of norfloxacin, a 6-fluoroquinolone, in basic media. Their findings support the mechanism of a direct attack by hydroxide anions on the excited triplet state (Cuquerella et al., 2004).
Antimycobacterial Activities of Novel Fluoroquinolones
Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated their antimycobacterial activities, providing insights into potential therapeutic applications (Senthilkumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVMNMTVAWXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
1167056-89-4 | |
Record name | 6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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